ロジニルアセテート

概要

説明

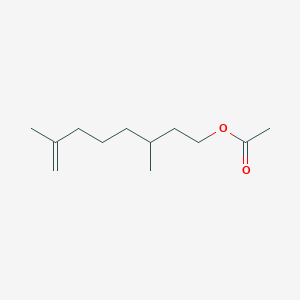

ロジニルアセテートは、バラのような香りを持つ、心地よい香りのエステルです。 ロジニルアセテートの分子式はC12H22O2、分子量は198.30 g/molです .

2. 製法

合成経路と反応条件: ロジニルアセテートは、ロジノール(3,7-ジメチル-7-オクテン-1-オール)を酢酸または無水酢酸と、硫酸などの酸触媒の存在下でエステル化することで合成できます . この反応は通常、還流条件下で行われ、アルコールからエステルへの完全な変換が保証されます。

工業的製造方法: ロジニルアセテートの工業的製造には、同じエステル化プロセスが、より大規模で行われます。 反応は、収率と純度を最適化するために、効率的な混合と温度制御を備えた大型反応器で行われます。 生成物は、その後、蒸留によって精製され、反応していない原料や副生成物が除去されます .

科学的研究の応用

Rhodinyl acetate has several applications in scientific research:

作用機序

ロジニルアセテートの作用機序は、鼻腔内の嗅覚受容体との相互作用を伴い、バラのような香りの知覚につながります . 分子レベルでは、ロジニルアセテートは特定の嗅覚受容体に結合し、感覚ニューロンの活性化と脳へのシグナル伝達の結果となるシグナル伝達経路をトリガーします .

類似化合物:

シトロネリルアセテート: 構造は似ていますが、異なる臭気プロファイルを持っています。

ゲラニルアセテート: 花のような香りを持つ別のエステルですが、化学構造と特性が異なります。

リナリルアセテート: ラベンダーのような香りで知られており、さまざまな香料配合で使用されています。

ロジニルアセテートの独自性: ロジニルアセテートは、香料業界で非常に価値のある、独特のバラのような香りを持っているため、ユニークです。 その安定性と心地よい香りのプロファイルは、他の類似の化合物とは異なります .

準備方法

Synthetic Routes and Reaction Conditions: Rhodinyl acetate can be synthesized through the esterification of rhodinol (3,7-dimethyl-7-octen-1-ol) with acetic acid or acetic anhydride in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: Industrial production of rhodinyl acetate involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反応の分析

反応の種類: ロジニルアセテートは、次のようなさまざまな化学反応を起こします。

加水分解: 水と酸または塩基触媒の存在下で、ロジニルアセテートはロジノールと酢酸に戻すことができます.

酸化: ロジニルアセテートは、強力な酸化条件下で対応するアルデヒドまたはカルボン酸を生成するために酸化することができます.

一般的な試薬と条件:

加水分解: 水と酸性または塩基性条件。

酸化: 過マンガン酸カリウムやクロム酸などの強力な酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

生成される主要な生成物:

加水分解: ロジノールと酢酸。

酸化: アルデヒドまたはカルボン酸。

還元: ロジノール。

4. 科学研究の応用

ロジニルアセテートは、科学研究でいくつかの用途があります。

類似化合物との比較

Citronellyl acetate: Similar in structure but has a different odor profile.

Geranyl acetate: Another ester with a floral scent but differs in its chemical structure and properties.

Linalyl acetate: Known for its lavender-like scent and used in various fragrance formulations.

Uniqueness of Rhodinyl Acetate: Rhodinyl acetate is unique due to its specific rose-like odor, which makes it highly valuable in the fragrance industry. Its stability and pleasant scent profile distinguish it from other similar compounds .

生物活性

Rhodinyl acetate, a compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol, is primarily recognized for its applications in the fragrance industry due to its pleasant scent. However, recent studies have highlighted its potential biological activities, particularly in antimicrobial and antioxidant properties. This article provides an overview of the biological activity of rhodinyl acetate, supported by data tables and relevant research findings.

Chemical Structure and Properties

Rhodinyl acetate is classified as a terpene alcohol acetate. Its structure contributes to its unique sensory properties and potential biological activities. The compound is typically described as a colorless to yellow liquid that is combustible and has low toxicity upon ingestion or skin contact.

Antimicrobial Properties

Research has indicated that rhodinyl acetate exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness in inhibiting the growth of bacteria and fungi, suggesting its potential as a natural preservative in food and cosmetic products.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

The above table summarizes the inhibition zones observed for rhodinyl acetate against selected microorganisms, demonstrating its broad-spectrum antimicrobial efficacy.

Antioxidant Activity

In addition to its antimicrobial properties, rhodinyl acetate has been investigated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders. A study published in the Journal of Agricultural and Food Chemistry reported that rhodinyl acetate exhibits strong free radical scavenging activity, making it a candidate for further research in therapeutic applications .

The biological activity of rhodinyl acetate can be attributed to its interaction with cellular components:

- Antimicrobial Action : Rhodinyl acetate disrupts bacterial cell membranes, leading to cell lysis. This mechanism is similar to that observed in other terpene compounds.

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage in cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on the antimicrobial effects of rhodinyl acetate demonstrated its effectiveness against common skin pathogens. The study involved topical applications in a controlled environment, showing reduced infection rates among subjects treated with formulations containing rhodinyl acetate compared to controls . -

Antioxidant Efficacy Study :

In vitro assays were performed to evaluate the antioxidant activity of rhodinyl acetate using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods. The results indicated that rhodinyl acetate significantly reduced DPPH radical concentration, confirming its potential as an antioxidant agent .

Safety Profile

Rhodinyl acetate has been assessed for safety in various studies. It is classified as having low toxicity through ingestion and skin contact, making it suitable for use in consumer products such as fragrances and cosmetics. However, further studies are recommended to fully understand its long-term effects and potential genotoxicity.

特性

IUPAC Name |

3,7-dimethyloct-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXJCQNXNOOMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861810 | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid/light, fresh, rose-like odour | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.908 | |

| Record name | Rhodinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

141-11-7 | |

| Record name | Rhodinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodinyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions Rhodinyl acetate as a component of rose oil. Could you elaborate on the typical concentration range of this compound found in rose oil extracted through different methods?

A1: While the study doesn't provide specific concentration ranges for Rhodinyl acetate, it does state that both solvent extraction and steam distillation yielded oils with different percentage compositions of each component. [] Generally, the concentration of Rhodinyl acetate in rose oil can vary significantly depending on the rose species, cultivation practices, extraction method, and other factors. Further research focusing on quantitative analysis of Rhodinyl acetate across different extraction methods would be needed to provide a comprehensive answer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。